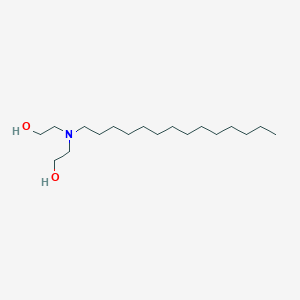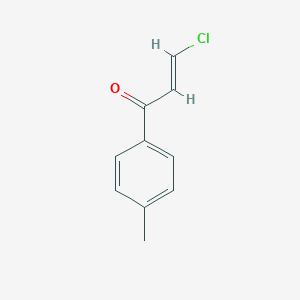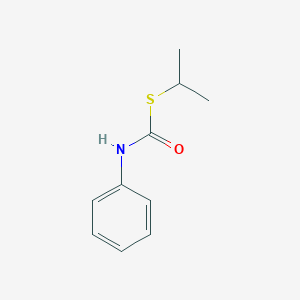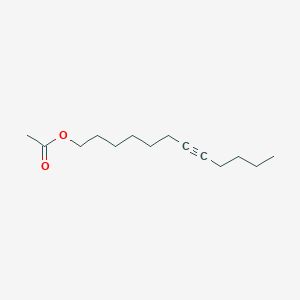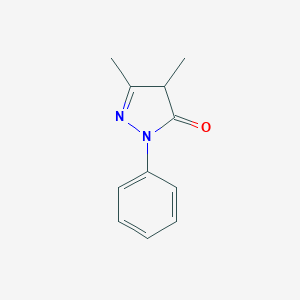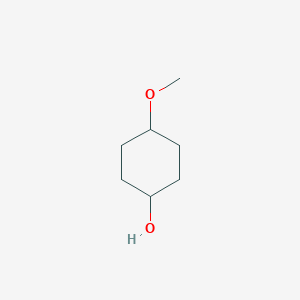
4-甲氧基环己醇
概述
描述
4-Methoxycyclohexanol is an organic compound with the chemical formula C₇H₁₄O₂. It is a colorless to light yellow liquid with a special odor. This compound is soluble in many organic solvents such as ethanol and ether, but only slightly soluble in water . It is widely used as an intermediate in the synthesis of other compounds in various fields including medicine, pesticides, and spices .
科学研究应用
4-Methoxycyclohexanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals.
Industry: It is employed in the production of pesticides and fragrances.
作用机制
Target of Action
It is known that this compound is a product of the depolymerization of lignin, a complex organic polymer . The process involves the disconnection of C–O and C–O–C bonds in the lignin moiety in the presence of hydrogen and different metal catalysts .
Mode of Action
The mode of action of 4-Methoxycyclohexanol involves the hydrogenation followed by hydrodemethoxylation via an intermediate of 2-methoxy-4-propylcyclohexan-1-ol . This process is used for the conversion of eugenol to 4-n-propyl cyclohexanol .
Biochemical Pathways
It is known that the compound is involved in the hydrodeoxygenation/-hydrogenation reaction of lignin-based phenolic compounds .
Pharmacokinetics
It has a molecular weight of 130.185 Da , a density of 1.0±0.1 g/cm³ , and a boiling point of 217.0±8.0 °C at 760 mmHg . These properties can influence the compound’s bioavailability.
Result of Action
It is known that the compound is a product of the depolymerization of lignin, a process that produces a variety of aromatic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxycyclohexanol. For instance, the compound’s solubility in water is estimated to be 6.181e+004 mg/L at 25°C , which can affect its distribution in aquatic environments. Additionally, its vapor pressure is 0.0±0.9 mmHg at 25°C , which can influence its volatility and potential for atmospheric dispersion.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxycyclohexanol can be synthesized through a two-step reaction process. The first step involves the nucleophilic addition reaction of cyclohexanone and methanol to obtain 4-methoxycyclohexyl methanol. The second step is a dehydration reaction of 4-methoxycyclohexyl methanol, which can be catalyzed by sulfuric acid, to produce 4-Methoxycyclohexanol .
Industrial Production Methods
In industrial settings, 4-Methoxycyclohexanol can be produced using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method involves continuous catalytic oxidation in a tubular reactor, followed by solvent extraction and desolvation to obtain the target compound .
化学反应分析
Types of Reactions
4-Methoxycyclohexanol undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can be performed using supported metal catalysts like ruthenium or nickel.
Substitution: Methanol can be used in nucleophilic substitution reactions to introduce the methoxy group.
Major Products Formed
相似化合物的比较
Similar Compounds
2-Methoxycyclohexanol: Similar in structure but differs in the position of the methoxy group.
4-Methylcyclohexanol: Similar in structure but has a methyl group instead of a methoxy group.
Cyclohexanol: The parent compound without any substituents.
Uniqueness
4-Methoxycyclohexanol is unique due to the presence of the methoxy group at the fourth position on the cyclohexanol ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
属性
IUPAC Name |
4-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTGXSGDFZZZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170994 | |
| Record name | 4-Methoxycyclohexanol (cis,trans) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18068-06-9, 22188-02-9 | |
| Record name | 4-Methoxycyclohexanol (cis,trans) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycyclohexanol (cis,trans) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxycyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-methoxycyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the methoxy group influence the reactivity of methoxyphenols in hydrogen-transfer reactions with Raney nickel catalyst?
A: The position of the methoxy group significantly impacts the adsorption geometry and reactivity of methoxyphenols on Raney nickel catalysts in the presence of hydrogen donors like 2-propanol [, ]. 2-Methoxyphenol (guaiacol) preferentially adsorbs on the catalyst surface in a flat configuration, facilitating strong interaction between the methoxy C–O bond and the catalyst surface [, ]. This interaction promotes demethoxylation, leading to phenol, which then undergoes hydrogenation to form cyclohexanol as the major product [, ]. In contrast, 3-methoxyphenol and 4-methoxyphenol adopt tilted adsorption geometries, limiting interactions between the methoxy group and the catalyst surface [, ]. Consequently, these isomers primarily undergo ring saturation to yield 3-methoxycyclohexanol and 4-methoxycyclohexanol, respectively [, ].
Q2: Can ATR-IR spectroscopy provide insights into the different reactivity patterns observed for methoxyphenol isomers during hydrogen-transfer reactions?
A: Yes, attenuated total reflection infrared (ATR-IR) spectroscopy provides valuable information about the adsorption mode of methoxyphenol isomers on the Raney nickel catalyst surface, correlating with their reactivity differences [, ]. ATR-IR spectra reveal that 2-methoxyphenol adsorbs in a parallel orientation, maximizing the interaction of the methoxy C-O bond with the catalyst surface [, ]. This observation supports the observed demethoxylation pathway. Conversely, 3-methoxyphenol and 4-methoxyphenol exhibit tilted adsorption configurations, minimizing methoxy group-catalyst interactions and favoring ring saturation [, ].
Q3: What is the significance of understanding the regioselectivity of these hydrogen-transfer reactions in the context of lignin valorization?
A: Understanding the factors controlling the product selectivity in hydrogen-transfer reactions of lignin-derived methoxyphenols is crucial for developing efficient lignin valorization strategies []. By selectively cleaving specific C-O bonds, such as the methoxy C-O bond in 2-methoxyphenol, valuable platform chemicals like phenol and cyclohexanol can be obtained []. This knowledge enables the development of tailored catalytic systems and reaction conditions to funnel lignin-derived products towards desired compounds, maximizing resource utilization and promoting sustainable chemical production from renewable biomass sources [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

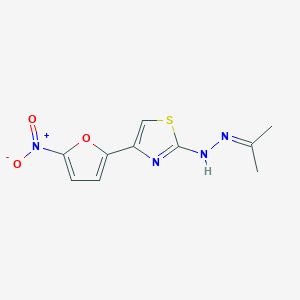
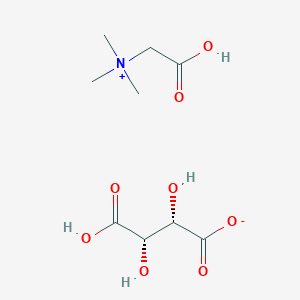


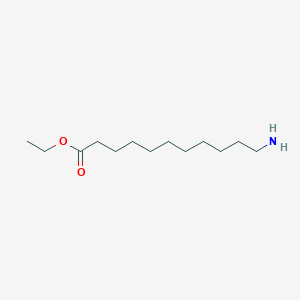
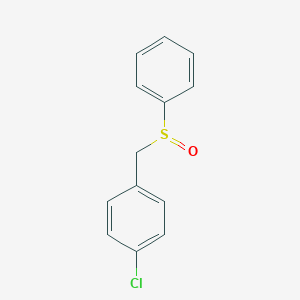
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

